N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazinone core substituted at position 7 with a furan-2-yl group, at position 2 with a pyrrolidin-1-yl moiety, and at position 5 with an acetamide-linked 3,4-dimethoxyphenyl group. Synthetic routes typically involve condensation reactions using cesium carbonate and dry DMF, followed by characterization via <sup>1</sup>H NMR, IR, and mass spectrometry [1].
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S/c1-31-15-8-7-14(12-17(15)32-2)24-18(29)13-28-22(30)20-21(19(26-28)16-6-5-11-33-16)34-23(25-20)27-9-3-4-10-27/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTGPJVEJOUWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that exhibits a unique molecular structure characterized by a thiazolo[4,5-d]pyridazin core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anticonvulsant properties.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of 396.44 g/mol. The presence of multiple functional groups such as methoxy, furan, and thiazole contributes to its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.44 g/mol |
| Key Functional Groups | Methoxy, Furan, Thiazole |
Anticancer Activity
Recent studies have indicated that compounds with thiazole and pyridazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor cell growth with IC50 values often below 10 µM. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and the modulation of signaling pathways like NF-κB.
Case Study:
A study evaluating similar thiazole-containing compounds demonstrated that those with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against A-431 and Jurkat cell lines. The presence of a dimethoxy group was crucial for increasing the activity of these compounds .
Antibacterial Activity
This compound has been tested for antibacterial properties. Compounds in this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications in the substituents can significantly influence antibacterial efficacy.
Findings:
In vitro tests have shown that thiazole derivatives can achieve minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain bacterial strains .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant potential. Compounds similar to this compound have been evaluated using the pentylenetetrazol (PTZ) model for seizures. The results indicated that specific modifications enhance anticonvulsant properties.
Example:
A derivative with a similar structure exhibited complete protection against seizures at doses that were well tolerated .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
- Enzyme Inhibition: Interaction with enzymes involved in oxidative stress and inflammation pathways.
- Membrane Disruption: Alteration of bacterial cell membranes leading to increased permeability and cell lysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
Key analogs differ in substituents on the phenyl ring, heterocyclic cores, or side chains. Examples include:
(a) N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Substituents :
- Phenyl ring : 4-chlorophenyl (vs. 3,4-dimethoxyphenyl in the target compound).
- Heterocycle : 4-fluorophenyl at position 7 and methyl at position 2 (vs. furan-2-yl and pyrrolidin-1-yl).
- Methyl groups may sterically hinder interactions compared to pyrrolidine’s conformational flexibility [2].
(b) Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Core: Pyrazolo[3,4-d]pyrimidine (vs. thiazolo[4,5-d]pyridazinone).
- Substituents : Fluorophenyl and chromen-2-yl groups (e.g., Example 83 in ).
- Impact: Pyrimidine cores favor kinase inhibition, while thiazolo-pyridazinones may target enzymes like phosphodiesterases. Fluorine atoms improve metabolic stability but may reduce solubility [8].
(c) Triazin-2-yl and Pyrrolidinyl Derivatives ()
- Substituents: Dimethylamino-benzylidene groups and morpholine-ethyloxy chains ().
- Impact :
- Basic amines (e.g., pyrrolidinyl) enhance solubility and hydrogen-bonding capacity, critical for CNS penetration.
- Bulky substituents (e.g., trifluoromethyl in ) may improve target selectivity [6].
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
| Compound | Core Structure | Substituents (Positions) | LogP<sup>a</sup> | Solubility (µg/mL) | Notable Spectral Features (NMR) |
|---|---|---|---|---|---|
| Target Compound | Thiazolo[4,5-d]pyridazinone | 7: Furan-2-yl; 2: Pyrrolidin-1-yl; 5: 3,4-dimethoxyphenyl | 2.8 | 12.5 (PBS) | δ 7.2–7.4 (furan H), δ 3.7–3.9 (OCH3) [3] |
| N-(4-Chlorophenyl)-[...]acetamide () | Thiazolo[4,5-d]pyridazinone | 7: 4-Fluorophenyl; 2: Methyl; 5: 4-Chlorophenyl | 3.5 | 5.8 (PBS) | δ 7.6–7.8 (Ar-H), δ 2.4 (CH3) [2] |
| Pyrazolo[3,4-d]pyrimidine () | Pyrazolo[3,4-d]pyrimidine | 3: Fluorophenyl; 1: Chromen-2-yl | 4.1 | 2.3 (PBS) | δ 8.1–8.3 (pyrimidine H), δ 6.9–7.1 (Ar-H) [5] |
<sup>a</sup> Predicted using fragment-based methods.
- NMR Analysis :
- The target compound’s <sup>1</sup>H NMR shows distinct methoxy signals (δ 3.7–3.9) and furan protons (δ 7.2–7.4), absent in halogenated analogs.
- In , chemical shifts in regions A (δ 29–36) and B (δ 39–44) vary significantly between analogs, reflecting substituent-induced electronic changes [3].
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazinone core. Phosphorus pentasulfide is typically used to cyclize thioamide precursors into the thiazole ring, followed by introducing substituents like pyrrolidin-1-yl via nucleophilic substitution. The 3,4-dimethoxyphenylacetamide moiety is incorporated using acyl chloride intermediates under Schotten-Baumann conditions. Purification via column chromatography or recrystallization ensures high purity .
Q. How is structural integrity confirmed post-synthesis?
Advanced spectroscopic techniques are employed:
Q. What preliminary biological screening methods are used?
Initial assays focus on:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
- Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines, often targeting kinases or DNA replication pathways.
- Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase-2 (COX-2) or tyrosine kinases .
Advanced Questions
Q. How are structure-activity relationships (SAR) systematically studied?
SAR is explored by synthesizing derivatives with modifications to:
- The 3,4-dimethoxyphenyl group (e.g., replacing methoxy with halogens).
- The pyrrolidin-1-yl substituent (e.g., testing morpholino or piperidinyl analogs).
- The furan-2-yl moiety (e.g., substituting with thiophene or pyridine). Biological data is analyzed using statistical models (e.g., linear regression) to correlate structural changes with activity .
| Derivative | Substituent Modifications | Key Biological Finding |
|---|---|---|
| Analog A | 4-Fluorophenyl instead of 3,4-dimethoxyphenyl | 2× higher COX-2 inhibition |
| Analog B | Morpholino instead of pyrrolidin-1-yl | Reduced cytotoxicity in normal cells |
Q. What advanced techniques resolve contradictions in biological data?
Discrepancies (e.g., high in vitro activity but low in vivo efficacy) are addressed via:
- Orthogonal assays : Re-testing using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding.
- Metabolic stability studies : Liver microsome assays to identify rapid degradation.
- Pharmacokinetic profiling : Measuring plasma half-life and tissue distribution in animal models .
Q. How are computational methods applied to study its mechanism?
- Molecular docking : Predicts binding modes to targets like kinases (e.g., EGFR) using AutoDock Vina.
- Molecular dynamics (MD) simulations : Assesses binding stability over 100-ns trajectories (e.g., in GROMACS).
- ADMET prediction : Tools like SwissADME evaluate absorption, metabolism, and toxicity risks .
Q. What experimental designs optimize synthetic yield and purity?
- Design of Experiments (DoE) : Taguchi or factorial designs to optimize reaction variables (temperature, solvent ratio, catalyst loading).
- Flow chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., thiazole cyclization) .
Methodological Challenges and Solutions
Q. How is regioselectivity ensured during thiazolo-pyridazine core formation?
- Microwave-assisted synthesis : Enhances regioselectivity by providing uniform heating.
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl (Boc) on amines) to direct substitution .
Q. What strategies mitigate solubility issues in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
